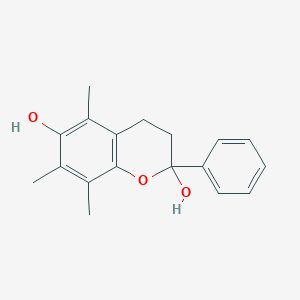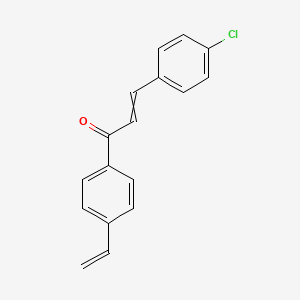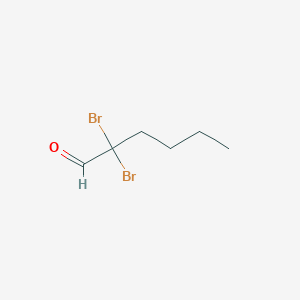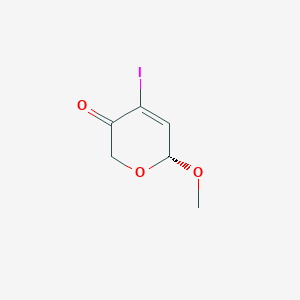
(Trimethylsilyl)methyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethylsilyl)methyl phosphorodichloridate is a chemical compound that features a trimethylsilyl group attached to a methyl phosphorodichloridate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of phosphorylating agents. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)methyl phosphorodichloridate can be synthesized by reacting methyl phosphorodichloridate with trimethylsilyl bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Trimethylsilyl)methyl phosphorodichloridate undergoes various chemical reactions, including substitution reactions. It is particularly useful as a phosphorylating agent in the synthesis of S,S-dialkyl phosphorodithioates .
Common Reagents and Conditions: Common reagents used in reactions with this compound include trimethylsilyl bromide and other silylating agents. The reactions often require controlled environments to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound include various phosphorylated compounds, such as S,S-dialkyl phosphorodithioates .
Wissenschaftliche Forschungsanwendungen
(Trimethylsilyl)methyl phosphorodichloridate has several applications in scientific research:
Biology: While specific biological applications are less documented, its role in synthesizing phosphorylated compounds can be relevant in biochemical studies.
Wirkmechanismus
The mechanism of action for (trimethylsilyl)methyl phosphorodichloridate primarily involves its role as a phosphorylating agent. The trimethylsilyl group provides steric protection, allowing the phosphorodichloridate moiety to react selectively with target molecules. This selective reactivity is crucial for the formation of desired phosphorylated products .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for similar purposes in derivatization reactions.
Uniqueness: (Trimethylsilyl)methyl phosphorodichloridate is unique due to its dual functionality, combining the properties of a silylating agent with those of a phosphorylating agent. This dual functionality allows it to participate in a broader range of chemical reactions compared to other silylating agents .
Eigenschaften
CAS-Nummer |
56964-58-0 |
|---|---|
Molekularformel |
C4H11Cl2O2PSi |
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
dichlorophosphoryloxymethyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Cl2O2PSi/c1-10(2,3)4-8-9(5,6)7/h4H2,1-3H3 |
InChI-Schlüssel |
GYFCCSPUCUKUKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)COP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)

![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
